

# An In-depth Technical Guide to Ethyl 2-(3-nitrophenyl)acetate

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## Compound of Interest

Compound Name: Ethyl 2-(3-nitrophenyl)acetate

Cat. No.: B078001

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## Abstract

**Ethyl 2-(3-nitrophenyl)acetate** is a valuable synthetic intermediate in organic and medicinal chemistry.<sup>[1]</sup> Characterized by an ester functional group and a meta-substituted nitro group on the phenyl ring, this compound serves as a versatile building block for the synthesis of a wide array of more complex molecules.<sup>[1]</sup> Its significance lies in the reactivity of its functional groups; the nitro group can be readily reduced to an aniline, providing a precursor for various nitrogen-containing heterocycles, while the ester group can be hydrolyzed or otherwise transformed.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, spectral data, and its applications in synthetic chemistry and drug development.

## Chemical and Physical Properties

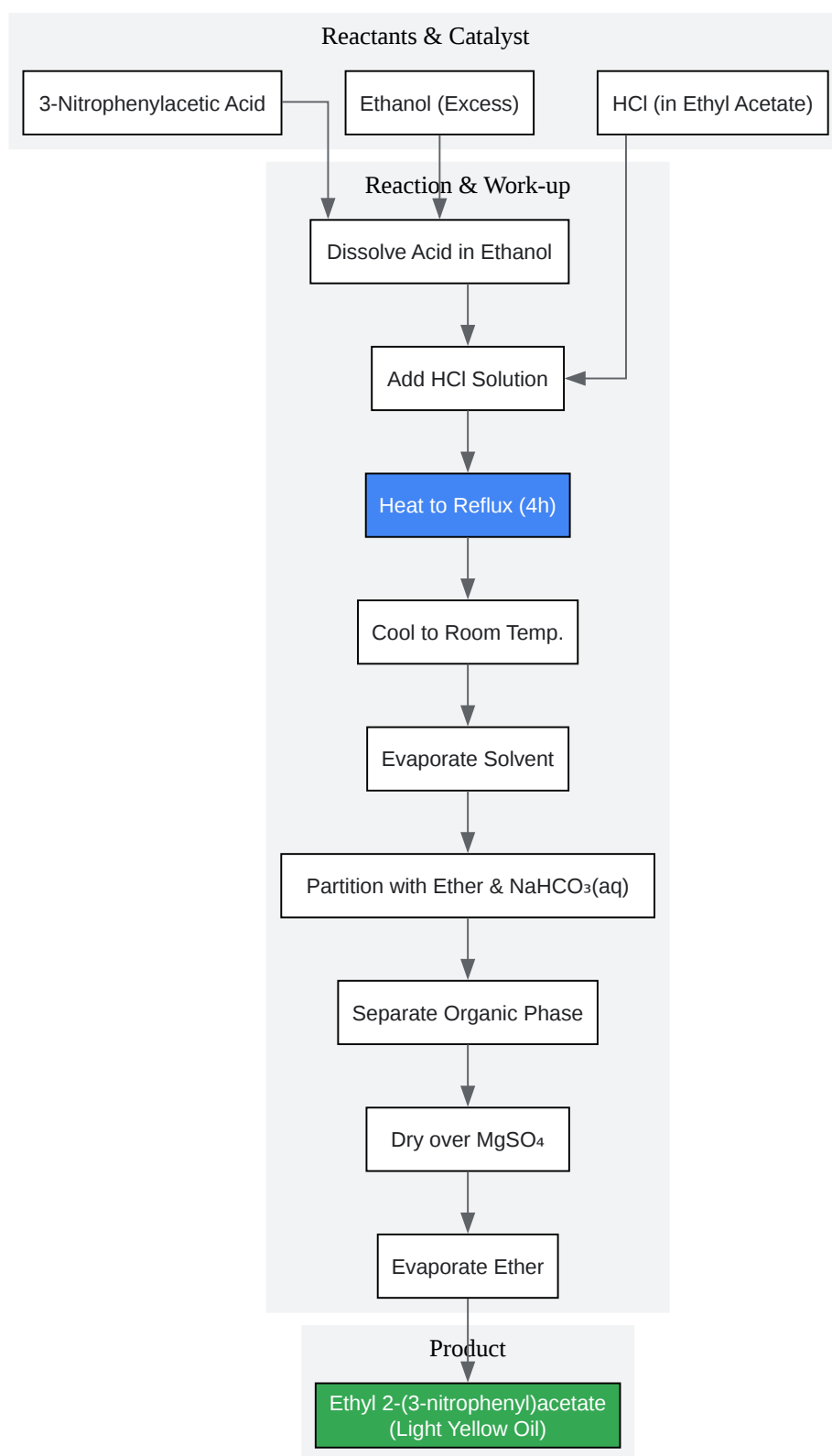
The fundamental properties of **Ethyl 2-(3-nitrophenyl)acetate** are summarized below. This data is essential for its use in experimental settings, providing information on its composition and physical state.

Property	Value	Reference
IUPAC Name	ethyl 2-(3-nitrophenyl)acetate	[1]
CAS Number	14318-64-0	[2]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	[1]
Molecular Weight	209.20 g/mol	
Appearance	Light yellow oil	[2]
InChI	InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3	[1]
InChI Key	GVSTWFAYXHCBTH-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)CC1=CC=C(C=C1) --INVALID-LINK--[O-]	

## Synthesis of Ethyl 2-(3-nitrophenyl)acetate

The most common and efficient method for synthesizing **Ethyl 2-(3-nitrophenyl)acetate** is the Fischer-Speier esterification of 3-nitrophenylacetic acid with ethanol in the presence of an acid catalyst.[2][3] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is typically used, or the water byproduct is removed.[4]

## Synthesis Workflow



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Caption: Fischer esterification workflow for **Ethyl 2-(3-nitrophenyl)acetate**.

## Detailed Experimental Protocol

This protocol is adapted from a standard laboratory synthesis procedure.[\[2\]](#)

### Materials:

- 3-Nitrophenylacetic acid (10 g, 60 mmol)
- Ethanol (120 ml)
- Ethyl acetate solution saturated with hydrogen chloride (20 ml)
- Diethyl ether (120 ml)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (100 ml)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 10 g (60 mmol) of 3-nitrophenylacetic acid in 120 ml of ethanol.
- **Acid Catalysis:** Add 20 ml of an ethyl acetate solution saturated with hydrogen chloride to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for 4 hours.
- **Cooling:** After the reflux period, cool the reaction mixture and let it stand at room temperature for 18 hours.
- **Solvent Removal:** Remove the solvent by evaporation under reduced pressure.
- **Extraction and Washing:** Disperse the resulting residue in 120 ml of diethyl ether and 100 ml of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and partition the layers.
- **Isolation:** Separate the organic phase.

- **Drying:** Dry the organic phase over anhydrous magnesium sulfate.
- **Final Purification:** Filter the drying agent and evaporate the solvent to yield the final product, **ethyl 2-(3-nitrophenyl)acetate**, as a light yellow oil. The reported yield for this procedure is 10.3 g (82%).[\[2\]](#)

## Spectral Data

Spectroscopic data is critical for the structural confirmation of the synthesized compound.

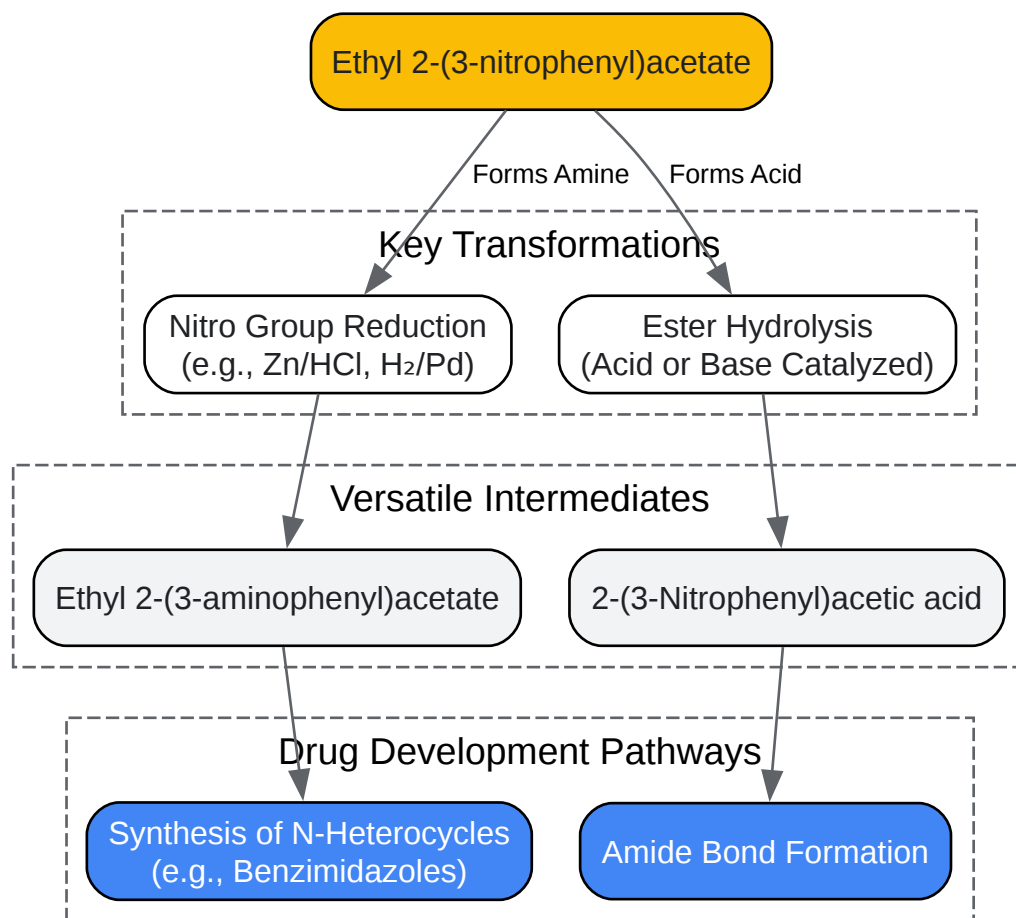
Data Type	Description	Reference
<sup>1</sup> H NMR (250 MHz, CDCl <sub>3</sub> )	$\delta$ 1.25 (t, 3H), $\delta$ 3.68 (s, 2H), $\delta$ 4.6 (q, 2H), $\delta$ 6.5-6.7 (m, 3H), $\delta$ 7.09 (dd, 1H)	<a href="#">[2]</a>

## Applications in Research and Drug Development

**Ethyl 2-(3-nitrophenyl)acetate** is a key intermediate due to its dual reactivity. The nitro and ester groups serve as handles for extensive functionalization, making it a valuable precursor for compound libraries in drug discovery.[\[1\]](#)

- **Reduction of the Nitro Group:** The most significant transformation is the reduction of the nitro group to a primary amine (aniline). This is a foundational step for creating various nitrogen-containing heterocycles like benzimidazoles and quinazolines, which are common scaffolds in pharmaceuticals.[\[1\]](#)
- **Modification of the Ester Group:** The ester can be easily hydrolyzed back to the carboxylic acid, 2-(3-nitrophenyl)acetic acid, or reduced to an alcohol. This flexibility allows for the introduction of other functional groups or for coupling reactions, such as amide bond formation.[\[1\]](#)
- **Precursor for Biologically Active Molecules:** The derivatives of nitrophenylacetic acids are instrumental in the synthesis of complex, biologically active molecules. For instance, related ortho-substituted isomers are used to create quindoline derivatives, which have been investigated as potential anticancer agents and enzyme inhibitors.[\[5\]](#)

## Key Chemical Transformations for Drug Discovery



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Caption: Reactivity pathways of **Ethyl 2-(3-nitrophenyl)acetate** in synthesis.

## Conclusion

**Ethyl 2-(3-nitrophenyl)acetate** is a strategically important molecule in synthetic organic chemistry. Its straightforward synthesis via Fischer esterification and the orthogonal reactivity of its nitro and ester functionalities make it an ideal starting material for creating diverse and complex molecular architectures. For researchers in drug development, this compound provides a reliable and versatile platform for accessing novel nitrogen-containing heterocyclic compounds, which remain a cornerstone of modern medicinal chemistry.

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## References

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